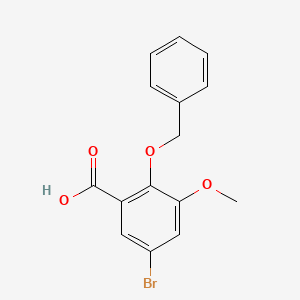
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted benzoic acids.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-(Benzyloxy)-5-bromo-3-methoxyphenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. Its unique structure, characterized by a benzyloxy group, a bromo substituent, and a methoxy group, suggests diverse reactivity and interaction with biological targets.
- Molecular Formula : C₁₅H₁₃BrO₃
- Molar Mass : Approximately 337.17 g/mol
- Melting Point : 193.0 to 197.0 °C
- Solubility : Soluble in organic solvents due to its aromatic nature
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer properties. The compound's structural features allow it to participate in various biochemical interactions, making it a candidate for therapeutic applications.
Table 1: Biological Activities of Similar Compounds
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer pathways. This inhibition can lead to a reversal of transformed phenotypes in certain cell types, indicating potential applications in cancer therapy.
Case Study: Anticancer Activity
In vitro studies have demonstrated the compound's potential efficacy against various cancer cell lines. For instance, derivatives of benzoic acids have shown significant antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies indicate that similar compounds can inhibit kinase activities vital for cell signaling pathways associated with cancer proliferation.
Table 2: Interaction Profiles of Related Compounds
Properties
Molecular Formula |
C15H13BrO4 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
PDYDHCGUSNDMCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















